

# In Vivo Efficacy of G0-C14 Nanoparticles Versus Lipofectamine: A Comparative Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *G0-C14 analog*

Cat. No.: *B15578625*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

The efficient and safe in vivo delivery of nucleic acids is a cornerstone of next-generation therapies. This guide provides a comparative analysis of two non-viral delivery systems: G0-C14 nanoparticles and the well-established Lipofectamine family of reagents, with a focus on its in vivo-formulated counterpart, Invivofectamine.

This comparison is synthesized from publicly available data. It is important to note that no direct head-to-head in vivo studies comparing G0-C14 nanoparticles and Lipofectamine/Invivofectamine have been identified in the public domain. Therefore, the data presented is compiled from separate studies and should be interpreted with consideration of the different experimental conditions.

## Overview of the Delivery Systems

### G0-C14 Nanoparticles

G0-C14 nanoparticles are a self-assembling system composed of a biodegradable poly(lactide-co-glycolide)-b-poly(ethylene glycol) (PLGA-b-PEG) diblock copolymer and a cationic lipid, G0-C14. This formulation is designed for the co-delivery of small interfering RNA (siRNA) and chemotherapeutic agents. The PEGylated surface of the nanoparticle is intended to increase circulation time in the bloodstream by reducing clearance by the reticuloendothelial system. The G0-C14 component, a PAMAM generation 0 dendrimer-based cationic lipid, facilitates the encapsulation of negatively charged nucleic acids.<sup>[1]</sup>

## Lipofectamine and Invivotectamine

Lipofectamine is a widely used cationic lipid-based transfection reagent for in vitro applications. [2][3][4][5] However, its use in vivo is limited by toxicity concerns.[6][7][8][9] Invivotectamine 3.0 is a lipid-based nanoparticle formulation specifically designed for the systemic in vivo delivery of siRNA.[10][11][12][13] It is an animal-origin-free reagent intended to provide high transfection efficiency in the liver with minimal toxicity.[10][13]

## Comparative Analysis of In Vivo Efficacy

The following tables summarize the available quantitative data on the in vivo efficacy of G0-C14 nanoparticles and Invivotectamine from separate studies.

Table 1: In Vivo Gene Silencing Efficacy

| Feature              | G0-C14 Nanoparticles<br>(siRNA delivery)                                    | Invivotectamine 3.0 (siRNA<br>delivery)                                 |
|----------------------|-----------------------------------------------------------------------------|-------------------------------------------------------------------------|
| Target Gene          | Luciferase, REV1, REV3L                                                     | Factor VII (FVII),<br>Apolipoprotein B (ApoB)                           |
| Animal Model         | Mice with MDA-MB-231<br>xenografts                                          | Mice                                                                    |
| Administration Route | Not explicitly stated, likely<br>intravenous                                | Intravenous (tail vein injection)                                       |
| Dosage               | Not explicitly stated                                                       | 1 mg/kg (starting dose)                                                 |
| Efficacy             | "Remarkable in vivo efficacy in<br>suppressing luciferase<br>expression"[1] | Up to 85% knockdown of FVII<br>mRNA; >80% knockdown of<br>ApoB mRNA[10] |
| Duration of Effect   | Silencing of target genes for at<br>least 3 days after a single<br>dose[14] | Not explicitly stated                                                   |

Disclaimer: The data in this table is from different studies with varying experimental designs. A direct comparison of efficacy cannot be definitively made.

# Experimental Protocols

Detailed experimental protocols are crucial for reproducibility and for understanding the context of the efficacy data.

Table 2: Comparison of In Vivo Experimental Protocols

| Parameter                 | G0-C14 Nanoparticles                                                                      | Invivofectamine 3.0                                                                                                     |
|---------------------------|-------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------|
| Formulation               | Self-assembly of PLGA-b-PEG and G0-C14 in a double emulsion-solvent evaporation method[1] | Mixing siRNA with complexation buffer, then adding Invivofectamine 3.0 reagent, followed by incubation and dilution[10] |
| Animal Model              | LNCaP cells stably expressing GFP retrovirally infected into mice[1]                      | Inbred mouse strains are recommended[12]                                                                                |
| Administration Route      | Not explicitly stated, implied systemic                                                   | Intravenous (tail vein) or intraperitoneal injection[11][12]                                                            |
| Dosage Preparation        | Nanoparticles with a fixed G0-C14/siRNA weight ratio of 20[14]                            | siRNA at 1.2 mg/mL or higher, complexed with the reagent[12]                                                            |
| Injection Volume          | Not specified                                                                             | 200 µL for a 20g mouse (10 µL/g)[11]                                                                                    |
| Injection Rate            | Not specified                                                                             | Slow and even; 200 µL injection should take 10-20 seconds[12]                                                           |
| Post-injection Monitoring | Tumor growth and gene expression analysis[14]                                             | Gene knockdown assessment via methods like qRT-PCR[10]                                                                  |

# Biodistribution and Toxicity

A critical aspect of any in vivo delivery system is its biodistribution and toxicity profile.

- G0-C14 Nanoparticles: The patent for G0-C14 nanoparticles claims no evidence of associated toxicity with their siRNA-containing nanoparticles.[14] However, detailed biodistribution and toxicology studies are not provided in the available documents. The PEG coating is designed to reduce clearance by the liver and spleen.[15][16]
- Lipofectamine/Invivofectamine: Standard Lipofectamine reagents are known to have in vivo toxicity.[6][7][8][9] Invivofectamine 3.0 is designed to minimize toxicity.[13] Studies using Invivofectamine 3.0 for siRNA delivery to the retina showed that macrophage recruitment, retinal stress, and photoreceptor cell death were comparable to negative controls.[17]

## Visualizing the Components and Processes

To better understand the structure and application of these delivery systems, the following diagrams are provided.



[Click to download full resolution via product page](#)

Caption: Structure of a G0-C14 Nanoparticle.



[Click to download full resolution via product page](#)

Caption: General Experimental Workflow for In Vivo Gene Delivery.

## Conclusion

Both G0-C14 nanoparticles and Invivofectamine represent advances in non-viral in vivo gene delivery. G0-C14 offers a versatile platform for the co-delivery of nucleic acids and hydrophobic drugs, with the potential for sustained release. Invivofectamine provides a more readily available and specifically optimized solution for in vivo siRNA delivery, particularly to the liver, with a documented protocol and some performance data.

The choice between these or other delivery systems will ultimately depend on the specific research application, including the target tissue, the nature of the therapeutic cargo, and the desired duration of effect. Researchers are encouraged to consult the primary literature and manufacturer's protocols for the most detailed and up-to-date information.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. US20160243048A1 - Cationic nanoparticles for co-delivery of nucleic acids and therapeutic agents - Google Patents [patents.google.com]
- 2. genscript.com [genscript.com]
- 3. health.uconn.edu [health.uconn.edu]
- 4. Lipofectamine 2000 | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Liposomal transfection efficiency and toxicity on glioma cell lines: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pnas.org [pnas.org]
- 9. Systematic Screening of Commonly Used Commercial Transfection Reagents towards Efficient Transfection of Single-Stranded Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Invivofectamine 3.0 Reagent—In Vivo siRNA Delivery | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. FAQs | Thermo Fisher Scientific - FR [thermofisher.com]
- 13. In Vivo Transfection | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. Enhancing tumor cell response to chemotherapy through nanoparticle-mediated codelivery of siRNA and cisplatin prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vivo biodistribution of nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The effect of surface charge on in vivo biodistribution of PEG-oligocholic acid based micellar nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A method for gene knockdown in the retina using a lipid-based carrier - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In Vivo Efficacy of G0-C14 Nanoparticles Versus Lipofectamine: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15578625#in-vivo-efficacy-of-g0-c14-nanoparticles-compared-to-lipofectamine>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)